
1-(3-Bromophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Bromophenyl)ethane-1,2-diol” is a chemical compound that is structurally similar to ethylene glycol . It contains a bromophenyl group attached to an ethane-1,2-diol moiety . This compound is likely to be a solid under normal conditions .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Chemical Reactions Analysis
The compound, being a diol, can undergo typical reactions of diols such as periodate cleavage . It can also participate in condensation reactions to form polymers .
Scientific Research Applications
- Researchers have synthesized novel biphenylethane-based wires for molecular electronics. These wires exhibit exceptional single-molecule diode behavior. Specifically, unsymmetrically substituted biphenylethane derivatives were synthesized using previously unexplored 1,2-bis(4-bromophenyl)ethanes as key intermediates. These molecules are designed with an ethane bridge that breaks the conjugation between two phenylethynylbenzene halves, resulting in single-molecule diodes. Theoretical models predict rectification ratios (RR) as high as 1500, far beyond typical experimental values .
- The compound’s bromine substitution could potentially enhance its photodynamic properties. PDT is a cancer treatment that uses light-activated compounds to selectively destroy cancer cells. Investigating the phototoxicity and cellular uptake of this compound may reveal its suitability for PDT applications .
Single-Molecule Diodes
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
Bromophenyl compounds are often used in suzuki-miyaura coupling reactions , suggesting that they may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 1-(3-Bromophenyl)ethane-1,2-diol is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the bromophenyl group can undergo transmetalation, a process in which it is transferred from boron to palladium . This suggests that 1-(3-Bromophenyl)ethane-1,2-diol may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that bromophenyl compounds can participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. These reactions involve the formation of carbon-carbon bonds, suggesting that 1-(3-Bromophenyl)ethane-1,2-diol may influence pathways related to carbon bond formation.
Pharmacokinetics
For instance, the presence of a bromine atom in 1-(3-Bromophenyl)ethane-1,2-diol may affect its absorption and distribution due to the atom’s size and electronegativity .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds.
properties
IUPAC Name |
1-(3-bromophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUQIBEBQYKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)ethane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)
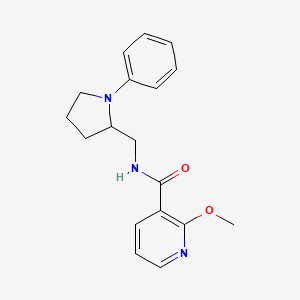
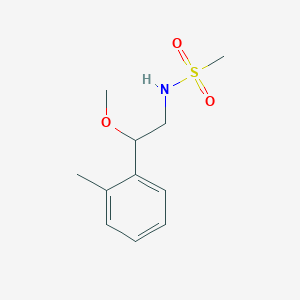
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)
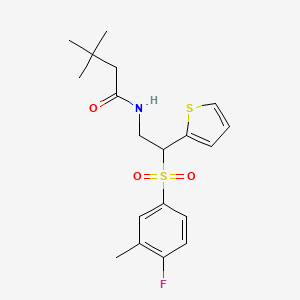
![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
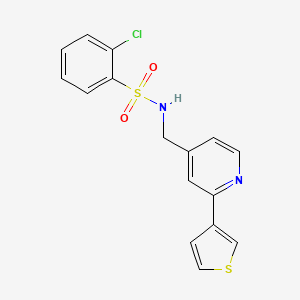

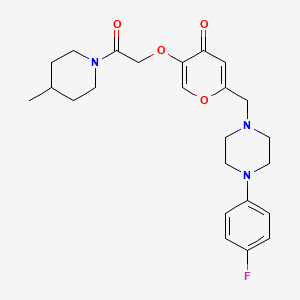
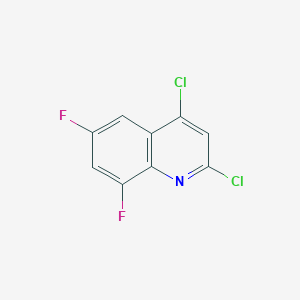
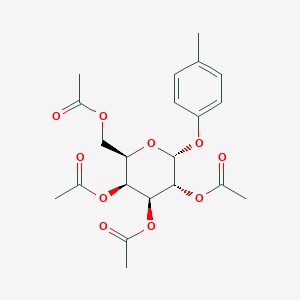
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
